1-(4-Methylphenyl)-3-phenyl-3-sulfanylidenepropan-1-one
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Overview
Description
1-(4-Methylphenyl)-3-phenyl-3-sulfanylidenepropan-1-one is an organic compound characterized by its unique structure, which includes a sulfanylidene group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)-3-phenyl-3-sulfanylidenepropan-1-one typically involves the reaction of 4-methylbenzaldehyde with thiourea and benzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Common reagents used in industrial synthesis include sulfur-containing compounds and aromatic aldehydes .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylphenyl)-3-phenyl-3-sulfanylidenepropan-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Nitrating agents (HNO₃/H₂SO₄), halogenating agents (Br₂, Cl₂)
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
1-(4-Methylphenyl)-3-phenyl-3-sulfanylidenepropan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-3-phenyl-3-sulfanylidenepropan-1-one involves its interaction with specific molecular targets and pathways. The compound’s sulfanylidene group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the aromatic rings may facilitate binding to hydrophobic pockets in proteins, affecting their function .
Comparison with Similar Compounds
4-Methylpropiophenone: Shares a similar aromatic structure but lacks the sulfanylidene group.
Benzylthiourea: Contains a thiourea group but differs in the overall structure.
Uniqueness: 1-(4-Methylphenyl)-3-phenyl-3-sulfanylidenepropan-1-one is unique due to its combination of a sulfanylidene group with an aromatic propanone backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
63523-21-7 |
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Molecular Formula |
C16H14OS |
Molecular Weight |
254.3 g/mol |
IUPAC Name |
1-(4-methylphenyl)-3-phenyl-3-sulfanylidenepropan-1-one |
InChI |
InChI=1S/C16H14OS/c1-12-7-9-13(10-8-12)15(17)11-16(18)14-5-3-2-4-6-14/h2-10H,11H2,1H3 |
InChI Key |
PWBNKUGHNGSTQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(=S)C2=CC=CC=C2 |
Origin of Product |
United States |
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